molecular formula C11H13N3O3 B11515917 (E)-N-hydroxy-1-[5-nitro-2-(pyrrolidin-1-yl)phenyl]methanimine

(E)-N-hydroxy-1-[5-nitro-2-(pyrrolidin-1-yl)phenyl]methanimine

Cat. No.: B11515917
M. Wt: 235.24 g/mol
InChI Key: KKVXIANZVGHDGZ-XYOKQWHBSA-N
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Description

(E)-N-{[5-NITRO-2-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}HYDROXYLAMINE is a complex organic compound characterized by the presence of a nitro group, a pyrrolidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{[5-NITRO-2-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}HYDROXYLAMINE typically involves multi-step organic reactions. One common method includes the condensation of 5-nitro-2-(pyrrolidin-1-yl)benzaldehyde with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{[5-NITRO-2-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}HYDROXYLAMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides (Cl-, Br-) and other amines.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(E)-N-{[5-NITRO-2-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}HYDROXYLAMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-{[5-NITRO-2-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}HYDROXYLAMINE involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, altering the activity of target proteins. The pyrrolidine ring can enhance binding affinity to specific molecular targets, facilitating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    7-Nitro-5-phenyl-1-(pyrrolidin-1-ylmethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one: Shares the nitro and pyrrolidine functional groups but differs in the core structure.

    Functionalized pyrrolo[3,4-b]pyridines: Similar in having a pyrrolidine ring but differ in the overall molecular framework.

    Imidazo[1,2-a]pyrimidine derivatives: Similar in having nitrogen-containing heterocycles but differ in the specific arrangement of atoms.

Uniqueness

(E)-N-{[5-NITRO-2-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}HYDROXYLAMINE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

(NE)-N-[(5-nitro-2-pyrrolidin-1-ylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C11H13N3O3/c15-12-8-9-7-10(14(16)17)3-4-11(9)13-5-1-2-6-13/h3-4,7-8,15H,1-2,5-6H2/b12-8+

InChI Key

KKVXIANZVGHDGZ-XYOKQWHBSA-N

Isomeric SMILES

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/O

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NO

Origin of Product

United States

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